NITRO-PAPS DISODIUM SALT

Description

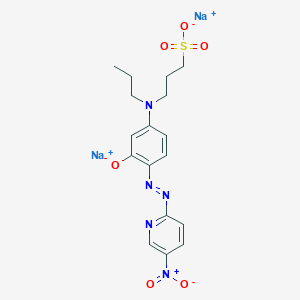

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

disodium;3-[4-[(5-nitropyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O6S.2Na/c1-2-8-21(9-3-10-29(26,27)28)13-4-6-15(16(23)11-13)19-20-17-7-5-14(12-18-17)22(24)25;;/h4-7,11-12,23H,2-3,8-10H2,1H3,(H,26,27,28);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNYDGHRNNUMAZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)[N+](=O)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5Na2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433302 | |

| Record name | Nitro-paps | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115408-94-1 | |

| Record name | Nitro-paps | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfamic acid, N-[3-[3-hydroxy-4-[2-(5-nitro-2-pyridinyl)diazenyl]phenyl]propyl]-N-propyl-, sodium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamental Principles of Metal Ligand Complexation with Nitro Paps Disodium Salt

Stoichiometry and Coordination Chemistry of Metal-NITRO-PAPS Complexes

The complexation of metal ions with NITRO-PAPS DISODIUM (B8443419) SALT typically involves the formation of a chelate where the metal ion is coordinated to the ligand. The stoichiometry of these complexes, representing the ratio of metal ions to ligand molecules, has been investigated for several metals. A common stoichiometry observed is a 1:2 metal-to-ligand ratio. upm.edu.my For instance, in the presence of an excess of the reagent, copper has been shown to form a 1:2 complex with NITRO-PAPS. aitech.ac.jp Similarly, studies on the simultaneous determination of multiple heavy metals have prepared metal-NITRO-PAPS chelates with a 1:2 metal-to-ligand ratio. upm.edu.my The coordination chemistry involves the azo group and the phenolic hydroxyl group of the NITRO-PAPS molecule, which act as coordination sites for the metal ion. acs.org The specific coordination environment can be influenced by the nature of the metal ion and the reaction conditions.

Spectroscopic Characteristics of NITRO-PAPS DISODIUM SALT Complexes

The formation of metal-NITRO-PAPS complexes results in significant changes in the absorption spectrum compared to the free ligand, a principle that underpins its use in spectrophotometry.

The metal complexes of this compound exhibit characteristic absorption maxima (λmax) in the visible region, typically between 550 nm and 600 nm. scispace.com The free NITRO-PAPS reagent itself has an absorption maximum at a lower wavelength, around 450-460 nm. upm.edu.mytandfonline.com The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is exceptionally high for these complexes, often in the order of 10⁴ to 10⁵ L mol⁻¹ cm⁻¹. upm.edu.my This high molar absorptivity contributes to the high sensitivity of analytical methods using this reagent. tandfonline.com

The following table summarizes the absorption maxima and molar absorptivity for various metal-NITRO-PAPS complexes as reported in the literature.

| Metal Ion | Absorption Maximum (λmax) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Fe(II) | 582 | 107,000 dojindo.com |

| Zn(II) | 574 | 145,000 nih.gov |

| Cu(II) | 565 | 76,000 (at pH 2.5-4.5) aitech.ac.jp |

| Co(III) | 590 | 110,000 oup.com |

| V(V) | 593 | 81,000 oup.com |

| Sn(IV) | 580 | 77,000 tandfonline.com |

| Pb(II) | 590 | 76,000 researchgate.net |

| Cd(II) | 570 | 147,000 researchgate.net |

| Mn(II) | 574 | 107,000 researchgate.net |

The spectrophotometric response mechanism of this compound is based on the formation of a colored complex upon its reaction with a metal ion. medichem-me.com The free reagent in solution is typically yellow. google.com When a metal ion is introduced, it coordinates with the NITRO-PAPS ligand, leading to the formation of a water-soluble complex that is often red, purple, or brown. chema.comgoogle.com This complex formation causes a significant shift in the absorption spectrum to a longer wavelength (a bathochromic shift), with a corresponding increase in absorbance at the new maximum wavelength. tandfonline.comgoogle.com

For example, in the presence of manganese ions, NITRO-PAPS forms a purple-brown complex. google.com The mechanism involves the binding of the metal ion to the dye, which alters its electronic structure and, consequently, its light-absorbing properties. In some applications, the release of the metal ion from the complex due to a competing reaction can reverse the color change, restoring the original yellow color of the free dye. google.com This principle is utilized in assays where the analyte competes with the dye for the metal ion. researchgate.net

Influence of pH on Complex Formation and Stability

The formation and stability of metal-NITRO-PAPS complexes are critically dependent on the pH of the solution. The optimal pH for complexation varies for different metal ions, a property that can be exploited for the selective determination of metals in a mixture.

For instance, the Fe(II)-NITRO-PAPS complex forms over a broad pH range of 3.0 to 8.0. dojindo.com In contrast, the complexation of zinc with NITRO-PAPS occurs in an alkaline medium, with the maximum absorbance for the zinc complex observed in the pH range of 8.0 to 9.0. chema.comsci-hub.se For the simultaneous determination of copper and iron, a pH of 4 has been chosen to selectively form complexes. aitech.ac.jp The determination of tin(IV) is carried out in a 1.0 M acetic acid solution. tandfonline.com The effect of pH on the formation of vanadium(V) and cobalt(III) complexes has also been investigated, with the reaction being carried out at a pH of 4.0. oup.com The stability of the formed complexes is also influenced by pH, with full color development for the tin(IV) complex being stable for at least 24 hours under acidic conditions. tandfonline.com

Kinetic Studies of Metal-NITRO-PAPS Complexation

Kinetic studies of the complexation reaction between metal ions and this compound provide insights into the reaction speed and the time required to achieve a stable analytical signal. For many metal ions, the complexation reaction is rapid.

For the determination of tin(IV), full color development is achieved within 5 minutes of mixing the reagents. tandfonline.com In the case of vanadium(V) and cobalt(III), the NITRO-PAPS reagent reacts immediately with the metal ions to form stable water-soluble complexes. oup.com Similarly, the reaction with lead(II), cadmium(II), and manganese(II) is also rapid, making it suitable for flow injection analysis systems. researchgate.net The fast reaction kinetics are a significant advantage for analytical applications, as they allow for rapid sample throughput. While detailed kinetic parameters like rate constants are not always extensively reported in the context of routine analytical method development, the observed rapid formation of stable complexes is a key feature of this reagent.

Advanced Analytical Methodologies and Applications of Nitro Paps Disodium Salt

Spectrophotometric and Colorimetric Assay Development

The core of NITRO-PAPS disodium (B8443419) salt's utility lies in its molecular structure, which facilitates the formation of stable, colored chelate complexes with metal ions. This property is harnessed to develop robust spectrophotometric and colorimetric assays. These methods are predicated on the principle that the intensity of the color produced, measured as absorbance at a specific wavelength, is directly proportional to the concentration of the metal ion in the sample. The high molar absorptivity of the metal-Nitro-PAPS complexes contributes to the high sensitivity of these assays.

Direct Determination of Specific Metal Ions

NITRO-PAPS disodium salt has been successfully applied to the direct determination of several divalent metal ions. The selectivity of these assays is often enhanced through the careful control of pH and the use of masking agents to eliminate interference from other ions that may be present in the sample matrix.

This compound is a highly sensitive chromogenic reagent for the determination of Iron(II). It reacts with Fe(II) over a broad pH range of 3.0 to 8.0 to form a stable, water-soluble complex with a distinct color. dojindo.com A direct colorimetric method for serum iron involves the dissociation of iron from its protein carrier, transferrin, in an acidic medium, followed by reduction to the ferrous (Fe²⁺) form. researchgate.net These ferrous ions then react with Nitro-PAPS to form a colored complex. researchgate.net Interference from copper and zinc in serum samples can be effectively eliminated by the addition of thioglycolic acid and sodium dodecyl sulfate (B86663) (SDS), which form stable complexes with these interfering ions. researchgate.netresearchgate.net This methodology has been shown to correlate well with reference methods, such as the one proposed by the International Committee for Standardization in Hematology. researchgate.netresearchgate.net The application of this reagent has also been extended to environmental samples like natural and boiler waters, where it enables the detection of iron at parts-per-billion (ppb) levels. ijiset.com

Table 1: Analytical Parameters for Iron(II) Determination using this compound

| Parameter | Value | Sample Matrix | Reference |

| λmax | 582 nm | Serum | dojindo.com |

| 585 nm | Serum | researchgate.net | |

| 580 nm | Water | ijiset.com | |

| Molar Absorptivity (ε) | 1.07 x 10⁵ L·mol⁻¹·cm⁻¹ | - | dojindo.com |

| 9.4 x 10⁴ L·mol⁻¹·cm⁻¹ | Serum | researchgate.net | |

| 1.0 x 10⁵ L·mol⁻¹·cm⁻¹ | Water | ijiset.com | |

| Linearity Range | Up to 400 µg/dL | Serum | researchgate.net |

| 1 - 10 ppb | Water | ijiset.com | |

| Precision (CV) | Within-run: 0.7-2.9% | Serum | researchgate.net |

| Between-run: 1.1-3.6% | Serum | researchgate.net | |

| 1.7% (for 3 ppb Fe) | Water | ijiset.com | |

| pH | 3.0 - 8.0 | - | dojindo.com |

| 4.0 | Water | ijiset.com | |

| 4.8 | Serum | researchgate.net |

The determination of Zinc(II) in biological fluids is crucial for clinical diagnostics. This compound provides a basis for a sensitive, direct colorimetric assay for zinc in serum and urine. utas.edu.audokumen.pub In an alkaline medium, zinc reacts with Nitro-PAPS to form a purple-colored complex. dojindo.comnemi.gov The method's specificity is enhanced by using masking agents to prevent interference from other metal ions commonly found in biological samples. For instance, cyanide can be used to mask iron and copper. utas.edu.au The use of microwell plates can be adapted for this assay, allowing for the analysis of very small sample volumes without compromising sensitivity or precision. utas.edu.au The results obtained using the Nitro-PAPS method show a strong correlation with those from atomic absorption spectrometry. utas.edu.au

Table 2: Analytical Parameters for Zinc(II) Determination using this compound

| Parameter | Value | Sample Matrix | Reference |

| λmax | 574 nm | Serum | utas.edu.au |

| 570 nm | Serum, Plasma, Urine | nemi.gov | |

| 575 nm | Biological Fluids | dojindo.com | |

| Molar Absorptivity (ε) | 1.45 x 10⁵ L·mol⁻¹·cm⁻¹ | Serum | utas.edu.au |

| Linearity Range | 4 - 850 µg/dL | Serum, Plasma, Urine | nemi.gov |

| Up to 700 µg/dL | Serum, Urine | dokumen.pub | |

| Precision (CV) | Within-run: 1.6-2.3% | Serum | utas.edu.au |

| Between-run: 1.8-5.2% | Serum | utas.edu.au | |

| Limit of Detection | 3 µg/dL | - | nemi.gov |

| 5 µg/dL | Serum, Urine | dokumen.pub | |

| pH | Alkaline | Serum, Plasma, Urine | dojindo.comnemi.gov |

This compound is also utilized for the sensitive determination of Copper(II). It has been applied in procedures for the simultaneous assay of iron and copper in serum. researchgate.net In these methods, ascorbic acid and sodium dodecyl sulfate are used to release copper from its binding protein, ceruloplasmin. researchgate.net The reagent's versatility extends to environmental samples, such as natural and boiler waters, where it can be used in flow injection analysis to detect trace amounts of copper. ijiset.com At a pH of 4, both copper and iron react with Nitro-PAPS, but their complexes exhibit different absorption maxima, allowing for their determination. ijiset.com Furthermore, a sensitive automated colorimetric method for determining copper in urine has been developed using Nitro-PAPS as the ligand at a pH of 3.2, where it complexes with copper but not with zinc. dojindo.comijbio.com

Table 3: Analytical Parameters for Copper(II) Determination using this compound

| Parameter | Value | Sample Matrix | Reference |

| λmax | 565 nm | Water | ijiset.com |

| Molar Absorptivity (ε) | 7.6 x 10⁴ L·mol⁻¹·cm⁻¹ (at pH 2.5-4.5) | Water | ijiset.com |

| 1.35 x 10⁵ L·mol⁻¹·cm⁻¹ (at pH 8-9) | Water | ijiset.com | |

| Linearity Range | Up to 200 µg/L | Urine | dojindo.com |

| 1 - 10 ppb | Water | ijiset.com | |

| Precision (CV) | Within-run: 2.5% | Urine | dojindo.com |

| Between-run: 4.6% | Urine | dojindo.com | |

| pH | 3.2 | Urine | dojindo.com |

| 4.0 | Water | ijiset.com |

While dedicated studies on the direct spectrophotometric determination of Nickel(II) with NITRO-PAPS are less common than for other ions, the reagent is known to form a colored complex with Ni(II) and is used in multi-element analysis. sorachim.com Methods such as ion-pair reversed-phase high-performance liquid chromatography (IP-RPHPLC) and capillary zone electrophoresis (CZE) utilize NITRO-PAPS for the simultaneous determination of several metal ions, including nickel, in samples like drinking water and wine. sorachim.com In these chromatographic methods, the metal-Nitro-PAPS chelates are separated and then detected. sorachim.com For instance, in an IP-RPHPLC method, the elution order was found to be Cu(II), V(V), Co(II), Ni(II), and Fe(II), with detection at 570 nm. sorachim.com Masking agents like bis-tris (B1662375) propane (B168953) can be effective in reducing the color formation of the Nitro-PAPS complex with nickel, which is useful when determining other metals in a nickel-containing matrix. nemi.gov

Table 4: Analytical Parameters for Nickel(II) Determination using this compound in Chromatographic Methods

| Parameter | Value | Analytical Technique | Sample Matrix | Reference |

| Detection Wavelength | 570 nm | IP-RPHPLC | Drinking Water, Wine | sorachim.com |

| 250 nm | CZE | Drinking Water, Wine | sorachim.com | |

| Molar Absorptivity (ε) | ~10⁴ - 10⁵ L·mol⁻¹·cm⁻¹ | - | - | sorachim.com |

| Detection Limit | 0.1 ppb | HPLC | Water | researchgate.net |

| Analysis Time | < 17 min (for 5 metals) | IP-RPHPLC | - | sorachim.com |

This compound is an effective reagent for the determination of Cobalt(II). It has been utilized in reversed-phase high-performance liquid chromatography (RP-HPLC) for the simultaneous determination of cobalt and vanadium in steel and environmental materials. In this method, Nitro-PAPS acts as a precolumn chelating agent, forming stable complexes with the metal ions at a pH of 4.0. The Co(II) chelate with Nitro-PAPS is known to rapidly oxidize to the more stable Co(III) chelate in an acidic medium. An indirect method for cobalt determination involves the reduction of iron(III) by cobalt(II) in the presence of Nitro-PAPS at pH 3.5, where the resulting iron(II)-Nitro-PAPS chelate is measured. The detection limits for cobalt using these methods can reach the parts-per-trillion (ppt) level.

Table 5: Analytical Parameters for Cobalt(II) Determination using this compound

| Parameter | Value | Analytical Technique | Sample Matrix | Reference |

| Detection Wavelength | 593 nm | RP-HPLC | Steel, Environmental | |

| 790 nm (indirect) | Flow Injection | Sample Solutions | ||

| Molar Absorptivity (ε) | ~10⁵ L·mol⁻¹·cm⁻¹ | - | - | |

| Linearity Range | 1.0 - 3.0 ppb | RP-HPLC | Steel, Environmental | |

| Detection Limit | 55 ppt (B1677978) | RP-HPLC | Steel, Environmental | |

| Precision (RSD) | 5.3% (for 0.5 ppb Co) | RP-HPLC | Steel, Environmental | |

| pH | 4.0 | RP-HPLC | Steel, Environmental | |

| 3.5 (indirect) | Flow Injection | Sample Solutions |

Determination of Vanadium(V), Lead(II), and Cadmium(II)

This compound serves as a versatile reagent for the sensitive determination of several toxic heavy metals. Its application has been extended to the analysis of Vanadium(V), Lead(II), and Cadmium(II) in various matrices.

Vanadium(V): A flow-injection spectrophotometric method has been developed utilizing Nitro-PAPS as a chromogenic reagent for the determination of trace amounts of Vanadium(V). dojindo.co.jpdojindo.com Furthermore, ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) has been employed for the simultaneous determination of V(V) and other metals as their Nitro-PAPS chelates. researchgate.netupm.edu.my One such HPLC method allows for the selective determination of vanadium at sub-parts-per-billion levels without requiring preliminary concentration steps. researchgate.net

Lead(II) and Cadmium(II): The complex-forming ability of Nitro-PAPS has been harnessed for the analysis of Lead(II) and Cadmium(II). dojindo.co.jpdojindo.com A notable application involves the use of ion chromatography where Nitro-PAPS functions as a post-column reagent for the sensitive spectrophotometric detection of these ions. dojindo.co.jpupm.edu.my Flow injection analysis has also been adapted for the determination of trace lead in drinking water using Nitro-PAPS. researchgate.net

The table below summarizes the analytical conditions reported for the determination of these metals using Nitro-PAPS.

| Analyte | Analytical Method | Key Parameters | Reference |

|---|---|---|---|

| Vanadium(V) | Flow-Injection Spectrophotometry | New analytical reagent for trace determination. | dojindo.com |

| Vanadium(V) | IP-RP-HPLC | Simultaneous determination with Co(II), Ni(II), Cu(II), Fe(II). Eluent: Acetonitrile (B52724), acetate (B1210297) buffer, TBABr. | upm.edu.my |

| Lead(II) & Cadmium(II) | Ion Chromatography | Post-column derivatization with Nitro-PAPS for spectrophotometric detection. | upm.edu.my |

| Lead(II) | Flow Injection Analysis | Chromogenic reagent for determination in drinking water. | researchgate.net |

Strategies for Interference Elimination and Masking Agents

A critical aspect of using a broad-spectrum chromogenic reagent like Nitro-PAPS is managing the interference from non-target ions that may be present in the sample matrix. Various strategies involving masking and demasking agents have been developed to enhance the selectivity of these analytical methods.

A common approach is to add a masking agent that forms a stable complex with the interfering ion, preventing it from reacting with Nitro-PAPS. For instance, in the determination of serum iron, a mixture of thioglycolic acid and sodium dodecyl sulfate (SDS) can be used to mask copper and zinc. dojindo.com When determining serum zinc, interfering iron and copper ions are often masked by forming cyanide complexes. dojindo.co.jpdojindo.comdocksci.com Subsequently, a demasking agent, chloral (B1216628) hydrate (B1144303), is used to selectively release the zinc ions to react with Nitro-PAPS, while the copper and iron remain complexed with cyanide. docksci.comnih.gov

Other documented strategies include the use of pyrophosphate to mask iron during the analysis of other metals researchgate.netresearchgate.net and the addition of disodium hydrogenphosphate to counter interference from high concentrations of iron(III). oup.com In some HPLC applications, EDTA is added to the mobile phase, which can decompose less stable metal-PAPS complexes (e.g., Cu(II), Ni(II)) while leaving more stable ones (e.g., Fe(II), Co(III)) intact for detection. interchim.fr

The following table details some of the masking agents used in conjunction with Nitro-PAPS.

| Target Analyte | Interfering Ion(s) | Masking Agent(s) | Reference |

|---|---|---|---|

| Iron(II) | Copper(II), Zinc(II) | Thioglycolic acid and SDS | dojindo.com |

| Zinc(II) | Iron(II), Copper(II) | Potassium Cyanide (KCN) | dojindo.co.jpdocksci.com |

| Various | Iron | Pyrophosphate | researchgate.netresearchgate.net |

| Vanadium(V) | Iron(III) | Disodium hydrogenphosphate | oup.com |

| Iron(II), Cobalt(III) | Copper(II), Nickel(II) | EDTA (in mobile phase) | interchim.fr |

Automation and Miniaturization of Colorimetric Procedures

To meet the demands of clinical and environmental laboratories for higher throughput and reduced costs, colorimetric methods using Nitro-PAPS have been adapted for automated and miniaturized platforms.

The high sensitivity of Nitro-PAPS makes it particularly suitable for miniaturized assays. A direct colorimetric method for determining zinc in small serum samples (20 µL) has been successfully adapted for use in microwell plates. docksci.comnih.gov This adaptation allows for a significant reduction in the required volumes of both sample and reagents without compromising the sensitivity or precision of the assay. nih.govresearchgate.net The use of microwell plates facilitates the simultaneous processing of numerous samples, drastically increasing throughput, which is highly beneficial in clinical chemistry settings. docksci.com

Nitro-PAPS has been integrated into various automated analytical systems, primarily those based on flow injection principles. These systems automate the handling of samples and reagents, ensuring high precision and reproducibility. researchgate.net

Flow Injection Analysis (FIA) and Sequential Injection (SI): Nitro-PAPS is widely used as a chromogenic agent in FIA and SI systems for the determination of metals like iron and vanadium. dojindo.co.jpdojindo.com

Online Precolumn Derivatization: In chromatographic applications, HPLC has been coupled with sequential injection (SI) systems for the online precolumn derivatization of heavy metals like Co(II), Ni(II), Cu(II), and Fe(II) with Nitro-PAPS. researchgate.netmdpi.com The SI system automates the derivatization process and injects the resulting metal-PAPS complexes directly into the HPLC column for separation and detection. researchgate.net

Reverse Flow Injection (rFI): An rFI system has been used for in-line complexation of metals with Nitro-PAPS prior to their separation by IP-RPHPLC. upm.edu.my This on-line approach offers advantages such as reduced background noise and lower consumption of the reagent. upm.edu.my

Chromatographic Applications Incorporating this compound

Beyond direct spectrophotometry, Nitro-PAPS is a valuable reagent in separation science, particularly in High-Performance Liquid Chromatography (HPLC).

The use of Nitro-PAPS as a derivatizing agent significantly enhances the sensitivity and selectivity of HPLC for metal ion analysis. Derivatization converts metal ions into colored chelate compounds that can be readily detected by a UV-Vis detector. This process can be performed either before the sample is injected (pre-column derivatization) or after the analytes have been separated on the column (post-column derivatization).

Pre-column Derivatization: This is the more common approach, where metals are complexed with Nitro-PAPS before injection. researchgate.netmdpi.com The resulting stable metal-Nitro-PAPS chelates are then separated, typically on a reversed-phase (e.g., C18) column. researchgate.netresearchgate.net The separation of these charged chelates is often facilitated by using an ion-pairing agent, such as tetrabutylammonium (B224687) bromide (TBABr), in the mobile phase. upm.edu.myoup.com This technique has been successfully applied to the simultaneous determination of multiple metal ions in samples like drinking water, wine, and milk powder. researchgate.netmdpi.com

Post-column Derivatization: In this method, the metal ions are first separated by the HPLC column (often an ion-exchange column) and then mixed with a continuous stream of Nitro-PAPS solution in a post-column reactor. upm.edu.my The colored complexes are formed just before reaching the detector. This approach was reported for the analysis of Pb(II) and Cd(II) via ion chromatography. upm.edu.my

The table below provides examples of HPLC conditions used for the analysis of metals with Nitro-PAPS.

| Analytes | HPLC Mode | Column | Mobile Phase / Eluent | Detection Wavelength | Reference |

|---|---|---|---|---|---|

| Cu(II), V(V), Co(II), Ni(II), Fe(II) | IP-RP-HPLC (Pre-column, on-line) | C18 µBondapak | 39.7% Acetonitrile, 5.5 mmol/L acetate buffer (pH 5.0), 3.5 mmol/L TBABr | 570 nm | upm.edu.my |

| Co(II), Ni(II), Cu(II), Fe(II) | RP-HPLC (Pre-column, on-line SI) | C18 µBondapak | Not specified in abstract | Not specified in abstract | researchgate.net |

| Vanadium(V), Cobalt(II) | IP-RP-HPLC (Pre-column) | ODS Column | 55:45 Acetonitrile:Water with 0.01 mol/dm³ acetic acid, 0.01 mol/dm³ TBABr, and 10⁻⁴ mol/dm³ EDTA | 593 nm | oup.com |

High-Performance Liquid Chromatography (HPLC) with Derivatization

Online Precolumn Derivatization Techniques

Online precolumn derivatization is a powerful technique in high-performance liquid chromatography (HPLC) that enhances the detection and separation of analytes. This compound is an effective derivatizing reagent for several heavy metals, forming colored complexes that can be readily detected. researchgate.net This process is often automated using flow injection (FI) or sequential injection (SI) systems coupled to the HPLC instrument. oup.com

The core principle involves mixing the sample containing the metal ions with a solution of this compound prior to injection into the HPLC column. This reaction forms stable metal-NITRO-PAPS complexes. The automation of this process via an SI system allows for precise control of reaction times and reagent volumes, leading to improved reproducibility and sensitivity. researchgate.netoup.com For instance, in the analysis of heavy metals like cobalt (II), nickel (II), copper (II), and iron (II), an SI system can manage the sample and reagent handling, perform the online precolumn derivatization, and then introduce the resulting derivatives into the HPLC injection loop. researchgate.net This integration streamlines the analytical workflow, reduces manual errors, and minimizes reagent consumption. oup.com

Separation and Detection of Metal-NITRO-PAPS Complexes

Following online precolumn derivatization, the resulting metal-NITRO-PAPS complexes are separated using reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.netoup.com A common stationary phase for this separation is a C18 column. researchgate.net The mobile phase composition is critical for achieving good resolution of the different metal complexes. A typical mobile phase might consist of an organic solvent like acetonitrile or tetrahydrofuran, water, and additives such as a buffer to control pH and an ion-pairing reagent. oup.comresearchgate.net

For example, the separation of vanadium and cobalt complexes with NITRO-PAPS can be achieved on an ODS (octadecylsilane) column using a mobile phase of acetonitrile–water containing acetic acid and tetrabutylammonium bromide as an ion-pairing reagent. oup.com The detection of the separated complexes is typically performed using a UV-Vis detector set at a wavelength where the metal-NITRO-PAPS complexes exhibit maximum absorbance, often in the range of 520 to 600 nm. oup.comscispace.com This high molar absorptivity of the complexes contributes to the high sensitivity of the method. oup.comdojindo.com The retention times of the individual metal-NITRO-PAPS complexes allow for their identification, while the peak areas provide quantitative information. For instance, in one method, cobalt and vanadium complexes were separated with retention times of 5.7 and 6.6 minutes, respectively. oup.com

Sequential Injection Analysis (SIA) Coupled with HPLC

The coupling of Sequential Injection Analysis (SIA) with HPLC provides a fully automated system for the determination of metal ions. researchgate.netoup.com SIA serves as a versatile front-end for the HPLC, automating the entire process from sample and reagent aspiration to the injection of the derivatized sample. oup.comchromatographyonline.com This hyphenated technique, known as SI-HPLC, offers significant advantages in terms of automation, precision, and reduced sample and reagent consumption. researchgate.netnih.gov

The precision of the SI-HPLC system is high, with reported relative standard deviations (RSD) of less than 6%. researchgate.net The detection limits are typically in the low microgram per liter (µg/L) or parts-per-billion (ppb) range, demonstrating the high sensitivity of the method. researchgate.netoup.com

Table 1: Performance Data for SI-HPLC Determination of Metal Ions with NITRO-PAPS

| Metal Ion | Linear Range (mg/L) | Detection Limit (µg/L) |

|---|---|---|

| Copper(II) | 0.005–0.250 | 2 |

| Cobalt(II) | 0.007–1.000 | 2 |

| Nickel(II) | 0.005–0.075 | 1 |

| Iron(II) | 0.005–0.100 | 1 |

Data sourced from a study utilizing an SI-HPLC system with NITRO-PAPS for online precolumn derivatization. researchgate.net

Capillary Electrophoresis (CE) and Ion Chromatography (IC) Utilizations

Beyond HPLC, this compound is also employed in other advanced analytical separation techniques, namely Capillary Electrophoresis (CE) and Ion Chromatography (IC). scispace.comdojindo.com

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in a narrow capillary under the influence of a high voltage electric field. technologynetworks.com For the analysis of metal ions, NITRO-PAPS is used as a chelating agent to form charged complexes, which can then be separated by CE. scispace.comutas.edu.au The separation of metal-NITRO-PAPS chelates can be optimized by adjusting the pH and the concentration of NITRO-PAPS in the background electrolyte. scispace.com For instance, the optimal separation of eight different metal ions was achieved at a pH of approximately 4. scispace.com In some applications, in-capillary derivatization is performed, where the metal ions react with NITRO-PAPS directly inside the capillary, which can lead to lower detection limits compared to pre-capillary derivatization. researchgate.net CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption. technologynetworks.comresearchgate.net

Ion Chromatography (IC) is a technique used for the separation and determination of ions. studylib.net While less commonly reported for NITRO-PAPS applications compared to HPLC and CE, the formation of charged metal-NITRO-PAPS complexes makes their separation by IC feasible. In one study, NITRO-PAPS was used as a chromogenic reagent for the sensitive spectrophotometric detection of lead, cadmium, and manganese in a system that could be coupled with ion chromatography. dojindo.com

Table 2: Comparison of Analytical Techniques Utilizing NITRO-PAPS

| Technique | Principle | Key Advantages |

|---|---|---|

| SI-HPLC | Automated precolumn derivatization followed by chromatographic separation of metal-NITRO-PAPS complexes. researchgate.netoup.com | High automation, good precision, high sensitivity, and reduced analysis time through parallel processing. researchgate.netnih.gov |

| CE | Separation of charged metal-NITRO-PAPS complexes based on their electrophoretic mobility in a capillary. scispace.comtechnologynetworks.com | High separation efficiency, rapid analysis, and very low sample and reagent consumption. technologynetworks.comresearchgate.net |

| IC | Separation of charged metal-NITRO-PAPS complexes on an ion-exchange column. dojindo.comstudylib.net | Suitable for the separation of ionic species. studylib.net |

Biochemical and Molecular Diagnostic Applications of Nitro Paps Disodium Salt

Detection of Pyrophosphate Products in Enzyme Reactions

A key application of Nitro-PAPS is in the detection of pyrophosphate (PPi), a byproduct of numerous enzymatic reactions, most notably nucleic acid synthesis by polymerases. google.comgoogleapis.com This capability allows for the development of simple, colorimetric assays for monitoring DNA and RNA amplification.

The detection mechanism is based on a competitive binding process involving the Nitro-PAPS dye, a divalent metal ion, and pyrophosphate. google.com Initially, Nitro-PAPS forms a colored complex with a divalent metal ion, such as manganese (Mn²⁺). google.comgoogleapis.com In its free state, Nitro-PAPS solution is yellow, but when complexed with Mn²⁺ at the pH of amplification reactions, it turns to a purple-brown color. google.com

During enzymatic reactions like PCR or LAMP, deoxyribonucleoside triphosphates (dNTPs) are hydrolyzed, releasing pyrophosphate for each nucleotide incorporated into the new nucleic acid strand. google.com This newly generated pyrophosphate has a higher affinity for the Mn²⁺ ions than the Nitro-PAPS dye. sorachim.comgoogle.com Consequently, the pyrophosphate sequesters the metal ions, releasing the free dye and causing the solution's color to revert from purple-brown back to yellow. google.comgoogleapis.com This distinct color change provides a visual endpoint or a real-time signal indicating a positive amplification reaction. google.com The process is sensitive enough that the addition of pyrophosphatase, an enzyme that degrades pyrophosphate, can prevent the color change, confirming that PPi is the trigger. google.com

Table 1: Colorimetric Response of Nitro-PAPS in the Presence of Mn²⁺ and Pyrophosphate

| Condition | Key Components | Observed Color |

| Before Amplification | Nitro-PAPS, Mn²⁺ | Purple-Brown google.com |

| After Positive Amplification | Nitro-PAPS, Mn²⁺, Pyrophosphate | Yellow google.com |

| No Amplification (NTC) | Nitro-PAPS, Mn²⁺ | Purple-Brown google.com |

This metal ion sequestration mechanism is effectively harnessed for real-time and endpoint detection in isothermal amplification methods like Loop-Mediated Isothermal Amplification (LAMP) and traditional Polymerase Chain Reaction (PCR). google.commdpi.com

In a typical assay, Nitro-PAPS and a manganese salt are included in the master mix along with the polymerase, primers, and dNTPs. google.comgoogleapis.com As the target nucleic acid is amplified, the accumulation of pyrophosphate drives the color change, providing a simple, visual confirmation of the reaction's success that can be detected by the naked eye, spectrophotometry, or image analysis. google.comgoogleapis.com For instance, in LAMP reactions for detecting Lambda DNA, the presence of Mn²⁺ with Nitro-PAPS resulted in a clear yellow-to-red color change in positive samples. google.com Similarly, this system has been successfully used in PCR to amplify DNA fragments of various sizes (0.5 kb to 5.0 kb), demonstrating its versatility across different amplification platforms and buffer systems. google.com

The change in color can be quantified by measuring the absorbance spectrum, with peak maxima shifts observed at approximately 450 nm and 570 nm. google.com This allows for quantitative analysis of the amplification progress. google.comgoogleapis.com

Assays utilizing Nitro-PAPS for pyrophosphate detection have demonstrated high sensitivity and specificity. google.comgoogleapis.com The method provides a clear, binary color change without significantly impacting the sensitivity or specificity of the amplification reaction itself. googleapis.com

Research has shown that this system is sensitive enough to detect very low quantities of target nucleic acids. google.com For example, in a reverse transcription-LAMP (RT-LAMP) assay, as few as 10 copies of SARS-CoV-2 RNA were reliably detected. google.com In another study involving PCR, the amplification of a 1.0 kb fragment from just 1 ng of E. coli genomic DNA (approximately 200,000 copies) produced a visible color change in under 32 cycles. google.com The progression of the color change can also be correlated with the initial template concentration, allowing for semi-quantitative analysis based on the number of cycles required to reach a visible threshold. google.comgoogleapis.com

The specificity of the detection method is intrinsically linked to the specificity of the nucleic acid amplification primers, ensuring that the colorimetric signal is only generated in the presence of the intended target sequence. nih.govnih.gov

Table 2: Demonstrated Sensitivity of Nitro-PAPS Based Assays

| Assay Type | Target | Template Amount | Detection Threshold |

| RT-LAMP | SARS-CoV-2 RNA | As low as 10 copies google.com | Positive color change after amplification google.com |

| PCR | E. coli genomic DNA | 1 ng (~200,000 copies) google.com | Color change in <32 cycles google.com |

| PCR | Human DNA | 10 ng (~2,900 copies) google.com | Correlated color change from 24 to 44 cycles google.comgoogleapis.com |

A significant advantage of the Nitro-PAPS detection system is its robustness, particularly its tolerance to inhibitors often present in clinical samples. google.com In diagnostic workflows, residual components from sample preparation steps can interfere with downstream enzymatic reactions. uu.nltheses.cz

Comparative studies have shown that LAMP assays using the Nitro-PAPS/Mn²⁺ system are more tolerant of carryover solutions from biological matrices than assays that rely on pH-based colorimetric indicators. google.comgoogleapis.com This resilience is crucial for point-of-care diagnostics, where extensive sample purification may not be feasible. The ability to function effectively in the presence of various PCR buffer formulations further underscores its robustness and broad applicability in different diagnostic settings. google.com

Development of Biosensors Utilizing NITRO-PAPS DISODIUM (B8443419) SALT Chemistry

Beyond its use in nucleic acid amplification, the chromogenic properties of Nitro-PAPS have been leveraged to develop novel biosensors for other analytes. sci-hub.senih.gov

An innovative application of Nitro-PAPS is in the creation of dual-channel biosensors that provide both colorimetric and fluorometric readouts. sci-hub.senih.gov This dual-detection approach enhances reliability and reduces the risk of false-positive or false-negative results. nih.gov

One such system is an enzyme-free immunoassay developed for the cancer biomarker α-fetoprotein (AFP). sci-hub.senih.gov This biosensor uses ZnS nanospheres modified with CdTe quantum dots (QDs) as signal labels. nih.gov

Fluorometric Detection: The CdTe QDs on the nanospheres provide a strong fluorescent signal for sensitive detection. nih.gov

Colorimetric Detection: For the colorimetric channel, the ZnS nanospheres are dissolved with acid, releasing a large quantity of zinc(II) ions. sci-hub.se These ions then react with Nitro-PAPS to form a distinct purple complex with an absorption maximum at 571 nm, allowing for visual or spectrophotometric quantification. sci-hub.senih.gov

This dual-mode immunoassay demonstrates impressive sensitivity, with detection limits of 7 pg·mL⁻¹ for colorimetry and 10 pg·mL⁻¹ for fluorometry, an order of magnitude better than conventional ELISA tests. nih.gov The combination of two independent detection modalities in a single assay platform represents a significant advance in biosensor design, providing built-in confirmation of results. sci-hub.senih.gov

Nanosphere-Based Approaches for Enhanced Ion Release and Detection

The integration of nanomaterials with traditional chromogenic reagents has opened new avenues for highly sensitive biochemical and molecular diagnostic assays. Nanosphere-based approaches, in particular, offer a sophisticated method for signal amplification by encapsulating and subsequently releasing a large payload of metal ions. These released ions can then be quantified using a metal indicator like NITRO-PAPS DISODIUM SALT, translating a biological recognition event into a measurable colorimetric signal.

A notable application of this strategy is in the development of immunoassays. Research has demonstrated a dual-channel biosensor for the detection of α-fetoprotein (AFP) that leverages the release of zinc ions (Zn²⁺) from zinc sulfide-cadmium telluride (ZnS-CdTe) nanospheres. sci-hub.se In this system, the nanospheres act as labels on a secondary antibody. Following a sandwich immunoreaction, the nanospheres are dissolved, typically with an acid, releasing a multitude of zinc ions. sci-hub.se Each nanosphere can generate a significantly amplified number of ions, with one study noting the release of zinc ions by seven orders of magnitude per nanosphere. sci-hub.se

The released zinc ions then react with this compound. This water-soluble pyridylazo reagent forms a distinct, intensely colored complex with various metal ions, including zinc. sci-hub.senih.govdojindo.com The formation of the zinc-Nitro-PAPS complex results in a visible color change, typically from orange to a distinct purple, which can be quantified spectrophotometrically. sci-hub.se This colorimetric reaction provides a sensitive and direct method for determining the concentration of the released ions, which is proportional to the amount of the target analyte (in this case, AFP) captured in the immunoassay. sci-hub.se

The optical properties of the Nitro-PAPS reagent and its metal complexes are central to its function. The pure Nitro-PAPS reagent has a characteristic absorbance peak at a lower wavelength, around 451 nm. sci-hub.se Upon chelation with zinc ions, this peak decreases significantly while a new, strong absorbance peak appears at a higher wavelength, approximately 571 nm. sci-hub.se The negligible absorbance of the pure reagent in this region allows for a clear and specific measurement of the complex, minimizing background interference. sci-hub.se The optimal pH for the formation of the zinc-Nitro-PAPS complex is in the range of 8.0 to 9.0. sci-hub.se

The versatility of NITRO-PAPS extends to the detection of other ions released from nanomaterials. For instance, it has been used in a colorimetric reaction to evaluate the concentration of nickel (Ni²⁺) ions released from nickel nanoballs, where the resulting Ni-Nitro-PAPS complex exhibits a characteristic absorption around 568 nm. researchgate.net

The table below summarizes the key research findings related to the use of this compound in nanosphere-based detection systems.

| Parameter | Finding | Reference |

| Analyte Detected | α-fetoprotein (AFP) | sci-hub.se |

| Nanosphere Type | Zinc Sulfide-Cadmium Telluride (ZnS-CdTe) | sci-hub.se |

| Released Ion | Zinc (Zn²⁺) | sci-hub.se |

| Chromogenic Reagent | This compound | sci-hub.se |

| Pure Nitro-PAPS Absorbance Max | ~451 nm | sci-hub.se |

| Zn²⁺-Nitro-PAPS Complex Absorbance Max | ~571 nm | sci-hub.se |

| Optimal pH for Complex Formation | 8.0 - 9.0 | sci-hub.se |

| Observed Color Change | Orange to Purple | sci-hub.se |

| Signal Amplification | Release of millions of zinc ions per nanosphere | sci-hub.se |

This nanosphere-based signal amplification strategy, combined with the sensitive and specific colorimetric response of this compound, provides a robust platform for developing advanced diagnostic assays. The high molar absorptivity of the resulting metal complex allows for detection that, in some cases, is observable with the naked eye, offering potential for both quantitative laboratory tests and qualitative point-of-care diagnostics. sci-hub.se

Comparative Performance and Methodological Optimization

Comparative Analysis with Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Nitro-PAPS disodium (B8443419) salt offers a robust spectrophotometric method for metal ion determination that presents a compelling alternative to capital-intensive techniques like Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). While AAS and ICP-OES are powerful tools for elemental analysis, they are not without limitations, such as the initial equipment cost, operational complexity, and potential for matrix interferences. acs.orgcsanalytical.comconquerscientific.com

Spectrophotometric methods utilizing Nitro-PAPS can achieve comparable or even superior sensitivity for certain elements. For instance, a high-performance liquid chromatography (HPLC) method using Nitro-PAPS for the simultaneous determination of vanadium and cobalt demonstrated higher sensitivity, with detection limits of 0.017 µg/dm³ for vanadium and 0.055 µg/dm³ for cobalt, compared to standard AAS (40 µg/dm³ for V, 6 µg/dm³ for Co) and ICP-OES (2 µg/dm³ for both V and Co). oup.com This highlights the potential of Nitro-PAPS-based methods to analyze trace and sub-parts-per-billion levels without extensive preconcentration steps that are often necessary for AAS or ICP-OES. oup.com

A significant advantage of the Nitro-PAPS method is its accessibility. The required instrumentation, primarily a spectrophotometer, is a common fixture in most chemical laboratories, making the method more economical. oup.com In contrast, ICP-OES and ICP-MS (Mass Spectrometry) instruments are substantially more complex and expensive. csanalytical.comerpnext.com

For some applications, the accuracy of the Nitro-PAPS method is in excellent agreement with these instrumental techniques. A study on the iron content in various Greek wines found that the experimental results from the Nitro-PAPS method were in good agreement with those obtained using AAS. researchgate.net Similarly, a colorimetric assay for serum zinc using Nitro-PAPS correlated well with AAS results. docksci.comnih.gov This demonstrates that, when properly validated, Nitro-PAPS methods can provide the accuracy required for routine analysis in various fields, including clinical chemistry and food science. acs.orgresearchgate.net

However, the choice of technique is application-dependent. AAS, particularly Graphite Furnace AAS (GF-AAS), can be superior for analyzing one to three elements at very low concentrations. erpnext.comhoriba.com ICP-OES is generally preferred for analyzing five to twenty elements simultaneously at parts-per-billion (ppb) to percentage levels, leveraging its high sample throughput. conquerscientific.comhoriba.com The Nitro-PAPS spectrophotometric method finds its niche in providing a sensitive, accurate, and cost-effective solution, especially for quantifying specific metal ions in laboratories with limited access to high-end instrumentation. oup.comresearchgate.net

Evaluation of Analytical Figures of Merit

The performance of an analytical method is quantitatively assessed through its figures of merit. For Nitro-PAPS disodium salt, these metrics validate its effectiveness as a sensitive and reliable chromogenic reagent.

Nitro-PAPS is renowned for its ability to form intensely colored complexes with various metal ions, leading to high molar absorptivity and, consequently, excellent sensitivity. researchgate.netdojindo.com The molar absorptivity for the Fe(II)-Nitro-PAPS complex is reported to be as high as 94,000 to 107,000 L mol⁻¹ cm⁻¹, which is three to four times more sensitive than many commonly used ligands. dojindo.comresearchgate.net For zinc, the molar absorptivity is ε = 14.5 x 10⁴ L/mol per cm. docksci.comnih.gov

This high sensitivity translates to very low detection limits. Methods have been developed to determine metals at trace and ultra-trace levels. For example, in an HPLC method, the detection limits for vanadium and cobalt were 17 parts-per-trillion (ppt) and 55 ppt (B1677978), respectively. oup.com For the determination of zinc in serum or other samples, detection limits are reported in the range of 3 to 5 µg/dL. archem.com.trsbspl.com.sg

The linear dynamic range, where the absorbance is directly proportional to the concentration of the analyte, is sufficiently wide for many practical applications. The linearity for zinc determination has been established in ranges such as 4 µg/dL to 850 µg/dL. archem.com.tr For the simultaneous analysis of multiple metals by HPLC, linear calibration graphs were obtained in ranges like 0.005–0.250 mg/L for Cu(II) and 0.007–1.000 mg/L for Co(II). researchgate.net

Table 1: Analytical Performance Data for Metal Determination using Nitro-PAPS

| Analyte | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Detection Limit | Linear Range | Reference |

|---|---|---|---|---|

| Iron (Fe²⁺) | 94,000 - 107,000 | - | - | dojindo.comresearchgate.net |

| Zinc (Zn²⁺) | 145,000 | 3 µg/dL | 4 - 850 µg/dL | docksci.comnih.govarchem.com.tr |

| Vanadium (V⁵⁺) | - | 17 ppt (0.017 µg/dm³) | 5.0 - 15.0 ppb | oup.com |

| Cobalt (Co²⁺) | - | 55 ppt (0.055 µg/dm³) | 1.0 - 3.0 ppb | oup.com |

| Manganese (Mn²⁺) | - | 0.05 µM | 0.5 - 10 µM | tandfonline.com |

| Copper (Cu²⁺) | - | 0.2 ng/cm³ | 0.005 - 0.250 mg/L | researchgate.net |

The reliability of a method is judged by its precision (the closeness of repeated measurements) and accuracy (the closeness of a measurement to the true value). Nitro-PAPS-based methods consistently demonstrate high precision and accuracy.

Precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For the determination of iron in serum, within-run and between-run CVs were reported in the ranges of 0.7-2.9% and 1.1-3.6%, respectively. nih.gov For serum zinc analysis, within-run and between-run CVs ranged from 1.6% to 2.3% and 1.8% to 5.2%. docksci.comnih.gov An HPLC method for cobalt and vanadium reported RSDs of 5.3% and 5.4%, respectively. oup.com These low values indicate excellent reproducibility.

The accuracy of Nitro-PAPS methods is often validated by comparing results against established reference methods or through recovery studies. A method for serum iron showed a good correlation (r = 0.995) with the reference method proposed by the International Committee for Standardization in Hematology. nih.gov Similarly, methods for determining iron in wine and zinc in serum showed good agreement with results from AAS. researchgate.netdocksci.comnih.gov Comparative studies with other commercial kits for zinc determination have also shown no significant differences. sbspl.com.sg

Table 2: Precision Data for Nitro-PAPS Methods

The stability of both the Nitro-PAPS reagent and its metal complexes is crucial for obtaining reliable and consistent results. The this compound powder is stable for at least one year when stored at 2–8 °C and protected from moisture and light. sorachim.cominnovativeenzymes.com Once in solution, the reagent's stability can vary. An opened vial of a commercial reagent for zinc determination is stable for 60 days at 2-8°C. archem.com.tr For iron analysis, a reagent without ascorbate (B8700270) demonstrated an "onboard" stability of over four weeks. researchgate.net

The metal-Nitro-PAPS complexes are also generally stable. In one HPLC method, the complexes formed immediately and were stable, though it was recommended to inject the prepared solution within 90 minutes. oup.com In a method for iron determination, the final colored complex was stable for at least one hour. medichem-me.com The stability of the chelates is also a key factor in separation techniques like capillary zone electrophoresis (CZE), where very stable chelates show identical mobilities over a wide range of reagent concentrations. scispace.com

Strategies for Minimizing Matrix Effects and Interferences in Complex Samples

When analyzing complex matrices such as serum, wine, or environmental samples, the presence of other components can interfere with the accurate quantification of the target analyte. This "matrix effect" can be a significant challenge. conquerscientific.comnih.gov Several strategies have been developed to minimize these interferences in Nitro-PAPS-based methods.

Masking Agents: One of the most common and effective strategies is the use of masking agents, which form stable complexes with interfering ions, preventing them from reacting with Nitro-PAPS.

For Zinc Determination: To measure zinc in the presence of iron and copper, a system involving cyanide as a masking agent followed by preferential demasking of zinc with chloral (B1216628) hydrate (B1144303) is used. docksci.comnih.gov In other methods, thioglycolic acid and sodium dodecyl sulfate (B86663) are employed to eliminate interference from copper and zinc when determining iron. dojindo.comnih.gov

For Iron Determination: Thiourea can be included in the reagent formulation to prevent interference. medichem-me.com

General Interference: In HPLC methods, adding a chelating agent like EDTA to the mobile phase can mask contaminant metal ions from the system itself. oup.com

pH Control: The formation and stability of metal-Nitro-PAPS complexes are highly dependent on pH. scispace.com By carefully controlling the pH of the reaction mixture with buffers (e.g., acetate (B1210297) buffer), it is possible to selectively form the complex of interest while minimizing the formation of interfering complexes. oup.com For instance, zinc determination is often carried out in an alkaline solution, which helps to eliminate interference from copper and iron. archem.com.tr

Sample Preparation and Dilution: Proper sample preparation is key to reducing matrix effects. This can involve simple dilution, which lowers the concentration of all matrix components. nih.gov In some cases, more extensive preparation, such as acid digestion for environmental samples or deproteinization for serum samples, is necessary to remove the bulk of the matrix before analysis. oup.comupm.edu.my

Chromatographic and Instrumental Optimization: In methods coupled with chromatography (e.g., HPLC), optimizing the separation conditions can resolve the analyte-PAPS complex from interfering peaks. oup.com This can involve adjusting the mobile phase composition, such as the concentration of an ion-pairing agent like tetrabutylammonium (B224687) bromide, to achieve baseline separation. oup.com Using an excess of the Nitro-PAPS reagent can also help circumvent interference when analyte concentrations are high. oup.com

By employing a combination of these strategies, the selectivity and reliability of Nitro-PAPS methods can be significantly enhanced, allowing for accurate metal determination even in challenging sample matrices. google.comgimitec.com

Future Research Directions and Emerging Potentials

Design and Synthesis of Advanced NITRO-PAPS Analogs with Enhanced Properties

A significant avenue of future research lies in the rational design and synthesis of novel NITRO-PAPS analogs. The goal is to develop new molecules with superior characteristics such as higher sensitivity, improved selectivity for specific metal ions, and greater stability under various reaction conditions. Current synthesis methods for NITRO-PAPS can be expensive, limiting its widespread application. patsnap.com Therefore, developing more efficient and cost-effective synthesis routes is a key objective. patsnap.com

Research efforts in this area could focus on:

Modification of the Pyridylazo and Phenolic Moieties: Introducing different substituent groups on the pyridine (B92270) or phenol (B47542) rings can modulate the electronic properties of the molecule, thereby influencing its complexation behavior and spectral characteristics. For instance, the introduction of electron-withdrawing or electron-donating groups can shift the absorption maxima of the metal complexes, potentially reducing interference from other substances. mdpi.commdpi.com

Alteration of the Amino Side Chain: The N-n-propyl-N-(3-sulfopropyl)amino group plays a crucial role in the water solubility and complex-forming ability of NITRO-PAPS. dojindo.com Synthesizing analogs with different alkyl and sulfopropyl chains could optimize these properties for specific applications.

Development of "Caged" Analogs: Designing photo-cleavable or enzyme-activatable NITRO-PAPS analogs could enable controlled release of the chelating agent, offering new possibilities for spatiotemporal sensing of metal ions in biological systems.

Recent studies on related nitro-containing heterocyclic compounds, such as nitropyridines and nitrobenzimidazoles, have demonstrated how structural modifications can lead to enhanced biological or photophysical properties. mdpi.comnih.gov This knowledge can be leveraged to guide the design of next-generation NITRO-PAPS reagents.

A comparative look at related chromogenic agents reveals the potential for improvement. For example, the development of 5-Bromo-PAPS alongside NITRO-PAPS for use in techniques like loop-mediated isothermal amplification (LAMP) highlights how subtle structural changes can be optimized for specific detection mechanisms. google.comresearchgate.net

Table 1: Comparison of NITRO-PAPS with a Structurally Related Analog

| Feature | NITRO-PAPS | 5-Bromo-PAPS |

| Application Highlight | Colorimetric metal ion detection in serum (e.g., Fe, Zn). medichem-me.comnih.gov | Colorimetric detection in LAMP assays. google.comresearchgate.net |

| Metal Ion Interaction | Forms colored complexes with various metal ions including Fe(II), Zn, Cu, Ni, and Co. dojindo.com | Forms a complex with Mn²⁺ that changes color in response to pyrophosphate. google.com |

| Detection Principle | Direct colorimetric measurement of the metal-dye complex. medichem-me.com | Competitive binding between the dye and pyrophosphate for Mn²⁺ ions. google.com |

Integration into Microfluidic and Point-of-Care Diagnostic Platforms

The demand for rapid, portable, and low-cost diagnostic tools has spurred the development of microfluidic and paper-based analytical devices. mdpi.comnih.gov NITRO-PAPS and its future analogs are prime candidates for integration into these platforms for point-of-care (POC) testing. google.comresearchgate.net The high sensitivity and water solubility of NITRO-PAPS make it well-suited for the small sample volumes and aqueous environments typical of microfluidic systems. nih.govnih.gov

Future research in this direction will likely involve:

Development of Paper-Based Assays: Impregnating paper strips with NITRO-PAPS and other necessary reagents could lead to simple, disposable tests for various analytes. These "μPADs" (microfluidic paper-based analytical devices) could provide visual, colorimetric readouts, eliminating the need for sophisticated instrumentation. mdpi.com

Lab-on-a-Chip Systems: Integrating NITRO-PAPS-based detection with on-chip sample preparation, mixing, and analysis could enable fully automated and high-throughput screening. nih.gov This is particularly relevant for applications like monitoring patient zinc levels using small serum samples. nih.govresearchgate.net

Isothermal Nucleic Acid Amplification: The use of pyridylazo dyes like NITRO-PAPS in colorimetric LAMP assays for pathogen detection is a promising area. google.comresearchgate.net In this method, the dye-metal ion complex changes color in the presence of pyrophosphate, a byproduct of DNA amplification, providing a clear visual signal of a positive reaction. google.com Further optimization of NITRO-PAPS analogs for this application could enhance the sensitivity and reliability of POC molecular diagnostics.

The successful integration of other chromogenic reagents into microfluidic platforms for detecting various biomolecules demonstrates the feasibility and potential of this approach. mdpi.com

Expansion of Applications in Environmental Monitoring and Industrial Process Control

While clinical diagnostics have been the primary focus, the strong metal-chelating properties of NITRO-PAPS present significant opportunities for its use in environmental monitoring and industrial process control. Its ability to detect trace amounts of various metal ions is highly relevant for these fields. oup.com

Potential future applications include:

Water Quality Monitoring: NITRO-PAPS-based methods could be developed for the rapid and on-site detection of heavy metal contaminants such as lead, cadmium, and vanadium in water sources. dojindo.com Flow-injection analysis and high-performance liquid chromatography (HPLC) methods using NITRO-PAPS have already been explored for determining trace metals in various samples, including environmental ones. oup.com

Industrial Effluent Analysis: Industries that use or produce metals could employ NITRO-PAPS for monitoring their wastewater to ensure compliance with environmental regulations.

Process Control in Manufacturing: In industries where metal concentrations are critical to product quality, such as in the manufacturing of alloys or catalysts, NITRO-PAPS could be used for real-time process monitoring.

The development of robust and field-deployable analytical systems incorporating NITRO-PAPS will be crucial for realizing these applications. This may involve creating portable spectrophotometers or dedicated sensor systems.

Table 2: Reported Metal Ions Detected by NITRO-PAPS

| Metal Ion | Sample Matrix | Detection Method |

| Iron (Fe) | Serum, Salts | Spectrophotometry, Flow-injection analysis |

| Zinc (Zn) | Serum | Colorimetric assay |

| Copper (Cu) | Serum | Spectrophotometry |

| Nickel (Ni) | General | Colorimetric reagent |

| Cobalt (Co) | General, Steel, Environmental | Colorimetric reagent, HPLC |

| Lead (Pb) | General | Flow-injection analysis |

| Cadmium (Cd) | General | Flow-injection analysis |

| Vanadium (V) | General | Flow-injection spectrophotometry |

This table is based on findings from multiple sources. dojindo.comoup.com

Computational and Theoretical Chemistry Approaches for Elucidating Complexation Mechanisms

A deeper understanding of the fundamental interactions between NITRO-PAPS and metal ions is essential for its rational design and the development of new applications. Computational and theoretical chemistry methods can provide invaluable insights into these complexation mechanisms. researchgate.net

Future research using these approaches could focus on:

Density Functional Theory (DFT) Calculations: DFT studies can be used to model the geometric and electronic structures of NITRO-PAPS-metal complexes. mdpi.com This can help to predict the stability of different complexes, understand the nature of the bonding interactions, and rationalize the observed spectral properties. researchgate.netacs.org

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of NITRO-PAPS and its metal complexes in solution. This can provide insights into the conformational changes that occur upon complexation and the role of the solvent in the reaction.

Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the structural features of a series of NITRO-PAPS analogs with their observed analytical performance, QSAR models can be developed to predict the properties of new, unsynthesized compounds.

These computational studies, when combined with experimental data, will provide a comprehensive picture of the structure-property relationships governing the performance of NITRO-PAPS and its analogs, thereby accelerating the development of improved reagents for a wider range of applications. nih.govnih.gov

Q & A

Q. What are the molecular properties and characterization techniques for NITRO-PAPS disodium salt?

this compound (CAS 115408-94-1) has a molecular formula of C₁₇H₁₉N₅Na₂O₆S and a molecular weight of 467.41 g/mol. Key parameters include a LogP value of 5.3 (indicating moderate lipophilicity) and a polar surface area (PSA) of 175.31 Ų, which influences solubility and reactivity. Characterization typically employs mass spectrometry (exact mass: 467.085) and UV-Vis spectroscopy, particularly for detecting its zinc-binding complexes .

Q. How should this compound be stored and handled in laboratory settings?

The compound requires storage at 2–8°C to maintain stability. Safety protocols include avoiding inhalation, skin contact, and eye exposure due to its irritant properties (Risk Code: Xi; Safety Code: S26). Solutions should be prepared in alkaline buffers (e.g., pH 7.5–9.0) to optimize reactivity with divalent cations like zinc .

Q. What is the primary analytical application of this compound in biochemical assays?

NITRO-PAPS forms a purple-colored complex with zinc ions in alkaline conditions, with maximum absorbance at 575 nm. This reaction is the basis for spectrophotometric zinc quantification in biological samples (e.g., serum). The method is preferred for its specificity and low interference when chelating agents are used to mask competing ions like copper and iron .

Advanced Research Questions

Q. How can researchers design experiments to optimize NITRO-PAPS-based zinc assays?

Experimental optimization involves:

- pH adjustment : Alkaline conditions (pH 8.5–9.5) enhance complex formation.

- Interference mitigation : Chelators like EDTA or citrate buffer eliminate interference from Fe³⁺ and Cu²⁺.

- Kinetic analysis : Monitor absorbance changes over time (e.g., 0–30 minutes) to establish reaction equilibrium. Validation requires calibration curves with zinc standards (e.g., 0–200 µg/dL) and statistical analysis (e.g., linear regression R² > 0.99) .

Q. What methodological challenges arise when quantifying trace metals using NITRO-PAPS, and how are they resolved?

Challenges include:

- Matrix effects : Serum proteins may bind zinc, reducing assay sensitivity. Resolution: Protein precipitation using trichloroacetic acid.

- Low-concentration detection : Enhance sensitivity by increasing path length (e.g., cuvettes with 10 mm optical path) or using microplate readers.

- Reagent stability : Freshly prepare NITRO-PAPS solutions to avoid oxidation-driven degradation .

Q. How does pH influence the dissolution kinetics of this compound in aqueous systems?

Dissolution kinetics are pH-dependent due to the compound’s sulfonic acid groups. In acidic media (pH < 4), protonation reduces solubility, while alkaline conditions (pH > 7) enhance dissolution via deprotonation. Researchers should use buffered solutions (e.g., Tris-HCl or carbonate buffers) to maintain consistent pH during experiments .

Q. What statistical methods are recommended for validating NITRO-PAPS-based assay reproducibility?

Use SPSS or similar software to calculate intra- and inter-assay coefficients of variation (CV < 5% for precision). For accuracy, perform recovery tests (spiked samples) and apply Student’s t-test to compare observed vs. expected values (p < 0.05 for significance). Data should be reported as mean ± SD with 95% confidence intervals .

Q. How does NITRO-PAPS compare to alternative chromogenic agents (e.g., Zincon) in metal detection assays?

NITRO-PAPS offers superior molar absorptivity (ε ≈ 1.2 × 10⁵ L·mol⁻¹·cm⁻¹) compared to Zincon (ε ≈ 2.0 × 10⁴), enabling lower detection limits. However, Zincon exhibits broader metal specificity, requiring additional masking agents for zinc selectivity. Method selection depends on the trade-off between sensitivity and specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.